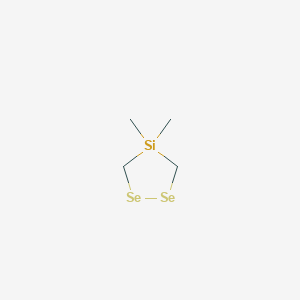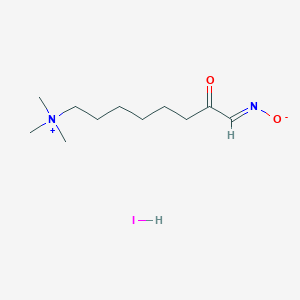![molecular formula C22H40N2Sn B15173156 Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- CAS No. 919079-44-0](/img/structure/B15173156.png)
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- is a complex organic compound that features a pyridine ring substituted with a pyrrolidinyl group and a tributylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- typically involves multi-step organic reactionsThe tributylstannyl group is then introduced via a stannylation reaction, often using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of magnetically recoverable catalysts can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tributylstannyl group can be substituted with other functional groups through cross-coupling reactions
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
科学的研究の応用
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts .
作用機序
The mechanism of action of pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyridine: A simpler aromatic heterocycle with similar electronic properties.
Pyrrolidine: A saturated heterocycle that shares the pyrrolidinyl group.
Tributylstannane: A compound containing the tributylstannyl group, used in similar stannylation reactions
Uniqueness
The presence of both the pyrrolidinyl and tributylstannyl groups allows for diverse chemical transformations and interactions .
特性
CAS番号 |
919079-44-0 |
|---|---|
分子式 |
C22H40N2Sn |
分子量 |
451.3 g/mol |
IUPAC名 |
tributyl-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-4-yl]stannane |
InChI |
InChI=1S/C10H13N2.3C4H9.Sn/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;3*1-3-4-2;/h2,6,8,10H,3,5,7H2,1H3;3*1,3-4H2,2H3;/t10-;;;;/m0..../s1 |
InChIキー |
MNLILPPRZZRGSD-CZEDPBFNSA-N |
異性体SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)[C@@H]2CCCN2C |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)C2CCCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)
![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)
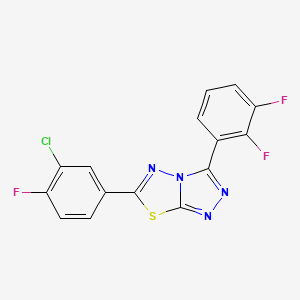
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
![1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene](/img/structure/B15173101.png)
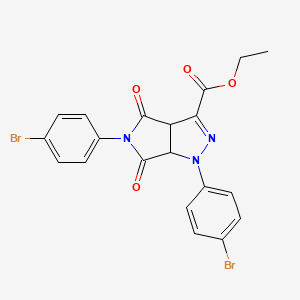
![1-(Benzenesulfonyl)-4-methoxy-2-methylpyrrolo[2,3-b]pyridine](/img/structure/B15173114.png)
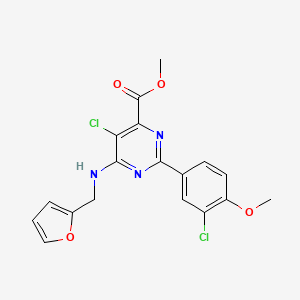
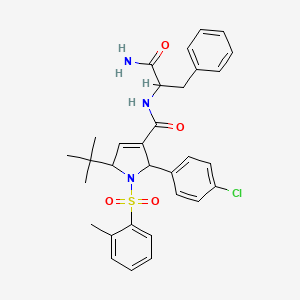
![2-(1,3-Benzothiazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B15173135.png)
